molecular formula C19H18N4O5S B2518746 N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-15-0

N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2518746
CAS No.: 899747-15-0
M. Wt: 414.44
InChI Key: QRCQRSUBGGSSHI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Derivative Formation

The chemical compound serves as a foundation for synthesizing various heterocyclic compounds with potential biological activities. For example, it has been utilized in the synthesis of novel compounds exhibiting anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, have been tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystallographic Studies

Crystal structure analysis has been employed to explore the conformation and molecular geometry of related compounds, providing insights into their potential interactions and stability. This analysis helps in understanding the molecular basis of the compounds' activities and can guide the design of derivatives with enhanced biological properties (Subasri et al., 2016).

Dual Inhibitors for Antitumor Activity

Research into dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS) has shown that related compounds possess potent inhibitory activity against these critical enzymes in cancer cell proliferation. Such compounds have been designed, synthesized, and evaluated, demonstrating significant antitumor activities and highlighting the therapeutic potential of these derivatives in cancer treatment (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Heterocyclic Syntheses via Cascade Reactions

The compound serves as a precursor in cascade reactions to synthesize various heterocycles efficiently, showcasing its versatility in organic synthesis. These reactions have excellent atom economy and yield functionalized heterocyclic compounds that could have various applications, including medicinal chemistry (Schmeyers & Kaupp, 2002).

Antioxidant Activity

Derivatives synthesized from the compound have been evaluated for their antioxidant activities, providing a basis for developing novel antioxidant agents. Such studies are crucial for discovering new therapeutic agents that can protect against oxidative stress-related diseases (Salem, Farhat, Errayes, & Madkour, 2015).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-10-7-20-17-15(18(25)23(3)19(26)22(17)2)16(10)29-8-14(24)21-11-4-5-12-13(6-11)28-9-27-12/h4-7H,8-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQRSUBGGSSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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